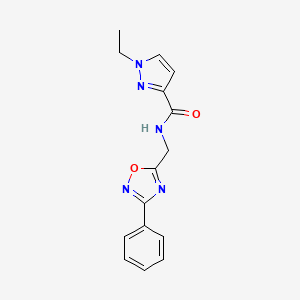

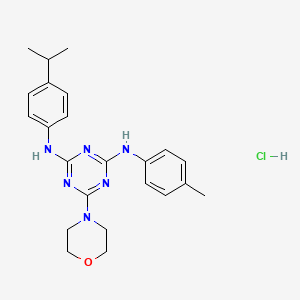

1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-ethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a Knoevenagel condensation followed by a cyclocondensation reaction of the resulting (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride under reflux conditions in acetic acid . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as seen with ethyl 3-amino-5-phenylpyrazole-4-carboxylate, which afforded different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the molecular geometries, electronic structures, and properties such as HOMO-LUMO energy levels and electrophilic and nucleophilic regions on the molecular surface . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing pyrazole derivatives, with particular attention to their structural elucidation. For example, Ghozlan et al. (2014) explored the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives and their conversion into pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing the versatility of pyrazole-based compounds in chemical synthesis (Ghozlan, S. A., Abdelrazek, F. M., Mohammed, M. H., & Azmy, K. E., 2014). Similarly, Viveka et al. (2016) conducted a comprehensive study on the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insight into the molecular geometry and electronic structure of pyrazole esters (Viveka, S., Vasantha, G., Dinesha, S. Naveen, Lokanath, N. K., & Nagaraja, G. K., 2016).

Biological Activities

Pyrazole derivatives have been evaluated for their potential biological activities, including antimicrobial, anticancer, and insecticidal effects. Zheng et al. (2010) synthesized novel pyrazol-1-yl phenylethanol derivatives, finding that some compounds exhibited significant suppression of lung cancer cell growth through cell cycle arrest and autophagy, indicating potential therapeutic applications for pyrazole compounds in cancer treatment (Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y., 2010). In another study, Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides and reported that some compounds showed promising nematocidal activity against Meloidogyne incognita, highlighting the agricultural applications of pyrazole derivatives (Zhao, W., Xing, J., Xu, T., Peng, W.-L., & Liu, X.-H., 2017).

Propiedades

IUPAC Name |

1-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-20-9-8-12(18-20)15(21)16-10-13-17-14(19-22-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOMSAYMTNTDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)

![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)

![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)

![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)

methanone](/img/structure/B2549886.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)